1-(4-Propylpyridin-3-yl)ethanone
Description
1-(4-Propylpyridin-3-yl)ethanone is an organic compound featuring a pyridine ring substituted with a propyl group at the 4-position and an acetyl (ethanone) group at the 3-position. Its molecular formula is inferred to be C₁₀H₁₃NO (based on the ethyl analog, 1-(4-ethylpyridin-3-yl)ethanone, which has a formula of C₉H₁₁NO ). The molecular weight is approximately 163.22 g/mol, calculated by adding the molecular mass of a propyl group (C₃H₇, ~43.09 g/mol) to the ethyl analog’s weight (149.19 g/mol).
Structurally, the pyridine ring imparts aromaticity and basicity, while the acetyl group enhances reactivity in nucleophilic addition or condensation reactions. The propyl substituent at the 4-position likely influences lipophilicity and steric effects, which may modulate solubility, bioavailability, and interaction with biological targets.
Properties
CAS No. |
108134-82-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(4-propylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
XGDKYGUSYJOLKG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
Canonical SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
Synonyms |
Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Propylpyridin-3-yl)ethanone with structurally or functionally related ethanone derivatives:
Key Comparative Insights:
Substituent Effects on Reactivity and Applications: Pyridine vs. This makes them more suitable for interactions with enzymatic targets (e.g., CYP51 inhibitors in antiparasitic drugs ).
Biological Activity: Halogenated derivatives like 1-(2-Chlorophenyl)ethanone and 1-(6-Bromo-3-pyridyl)ethanone demonstrate higher electrophilicity, favoring applications in cross-coupling reactions or as bioactive intermediates. Piperidine-containing analogs (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) are prioritized in neurological research due to their ability to penetrate the blood-brain barrier .
Industrial and Research Utility: Fragrance compounds like 1-(3-Methyl-benzofuran-2-yl)-ethanone highlight the role of ethanones in non-pharmaceutical sectors, whereas pyridine derivatives are more common in medicinal chemistry.
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